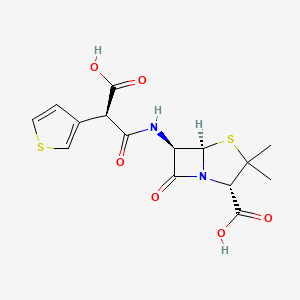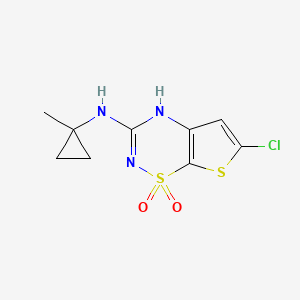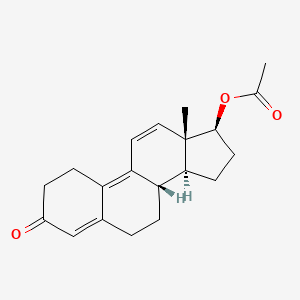
Acétate de trenbolone
Vue d'ensemble
Description
Trenbolone acetate is a synthetic androgen and anabolic steroid. It is a natural derivative of testosterone and is used as a performance-enhancing drug in bodybuilding, athletics, and other sports . It is also used as a growth promoter in farm animals . It has a half-life of just three days .
Synthesis Analysis
The traditional production process of trenbolone acetate uses 4.9 (11)-diene androster 3-17-dione (ADD) as raw material, p-toluenesulfonic acid or acetyl chloride as the catalyst is used to protect the 3-position carbonyl group, and then take reduction, dehydrogenation, and hydrolysis to obtain trenbolone; finally, trenbolone is esterified with acetic anhydride to obtain trenbolone acetate . Another method involves reducing (2) by potassium borohydride, then hydrolyzing with sulfuric acid to give 17β-hydroxy-estra-5 (10), 9 (11)-dien-3-one (4), which is dehydrogenated with DDQ to give 17β-hydroxy-estra-4,9,11-trien-3-one (trenbolone, 5), and then, (5) is acetylated to yield trenbolone acetate (6) .Molecular Structure Analysis
Trenbolone Acetate has a molecular formula of C20H24O3 and a molecular weight of 312.4 g/mol . The IUPAC name is [(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate .Chemical Reactions Analysis
Trenbolone acetate can interact with silver nanoparticles, causing an average redshift of +18 nm in the LSPR peak with variations in intensity and broadening behavior of the LSPR band of the Tren Ac/AgNPs complex . It can also form enol derivatives at the 3C-position .Physical And Chemical Properties Analysis
Trenbolone Acetate is a steroid ester . It is a synthetic anabolic steroid used mainly as an anabolic agent in veterinary practice .Applications De Recherche Scientifique
Détection par résonance plasmonique de surface localisée
L’acétate de trenbolone a été utilisé dans le domaine de la détection par résonance plasmonique de surface localisée (LSPR) . Dans cette application, la LSPR du complexe this compound/nanoparticules d’argent est sensible aux changements de concentration de l’adsorbat . Cette sensibilité a permis le développement de biosenseurs . Les résultats de cette recherche démontrent la faisabilité de la LSPR pour la détection des stéroïdes anabolisants androgènes .
Détection du dopage
L’this compound a été utilisé dans la détection du dopage . Le site actif de la molécule interagit avec Ag+ pour former un complexe qui influence le comportement du plasmon . Cette application est particulièrement pertinente dans le sport où les produits dopants sont interdits .
Croissance musculaire et synthèse protéique
L’this compound a été utilisé dans la recherche sur la croissance musculaire et la synthèse protéique . Il a été constaté que les hormones anabolisantes, les précurseurs de polyamines et les polyamines augmentent la prolifération et que les hormones anabolisantes augmentent les taux de synthèse protéique . Cette recherche est particulièrement pertinente dans le domaine de la musculation et de l’athlétisme .
Biosynthèse des polyamines
L’this compound a été utilisé dans l’étude de la biosynthèse des polyamines . Les polyamines sont des dérivés d’acides aminés naturels connus pour être de puissants stimulateurs de la croissance . Les résultats de cette recherche suggèrent que les polyamines et leurs précurseurs peuvent être utilisés comme des alternatives de croissance naturelles aux hormones anabolisantes .
Présence dans l’environnement et effets potentiels
L’this compound a été utilisé dans la recherche sur sa présence dans l’environnement et ses effets potentiels . Cette recherche est particulièrement pertinente pour comprendre l’impact de ce composé sur les espèces non mammifères .
Mécanisme D'action
Target of Action
Trenbolone acetate is a derivative of testosterone and a synthetic androgen and anabolic steroid (AAS) . Its primary target is the androgen receptor (AR), the biological target of androgens like testosterone and dihydrotestosterone (DHT) . It is used to increase muscle mass and strength .
Mode of Action
Trenbolone acetate interacts with its target, the androgen receptor, as an agonist . This interaction leads to strong anabolic effects, highly androgenic effects, potent progestogenic effects, and weak glucocorticoid effects . The compound’s interaction with the androgen receptor promotes muscle growth and appetite in livestock .
Biochemical Pathways
Trenbolone acetate affects several biochemical pathways. One mechanism by which it improves growth is through an interaction with the polyamine biosynthetic pathway . Polyamines are naturally occurring amino acid derivatives known to be potent stimulators of growth . Trenbolone acetate and its metabolites can increase proliferation and protein synthesis rates, and alter the expression of genes involved in polyamine biosynthesis, proliferation, and protein synthesis .
Pharmacokinetics
Trenbolone acetate is administered as a prodrug as an ester conjugate such as trenbolone enanthate or trenbolone cyclohexylmethylcarbonate to increase its effective half-life . Plasma lipases then cleave the ester group in the bloodstream, leaving free trenbolone . The elimination half-life of trenbolone acetate when administered intramuscularly is approximately 3 days .
Result of Action
The result of trenbolone acetate’s action is extreme muscle growth and cell splitting, which is more effective than other anabolic steroids in terms of muscle growth, strength gains, and stamina . It also has the ability to promote a more powerful metabolism and even promote direct fat loss due to the strong binding affinity to the androgen receptor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trenbolone acetate. For instance, trenbolone acetate is lipophilic, persistent, and released into the environment in manure used as soil fertilizer . It has been detected at low nanograms per liter concentrations in surface waters associated with animal feedlots . The environmental occurrence and potential effects of this potent androgen receptor agonist on aquatic vertebrates have been a subject of study .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Trenbolone Acetate interacts with various enzymes, proteins, and other biomolecules. It is known to bind to androgen receptors, which can lead to changes in gene expression and protein synthesis . The nature of these interactions is complex and can vary depending on the specific cellular context.
Cellular Effects
Trenbolone Acetate can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can increase protein synthesis in muscle cells, leading to increased muscle mass .
Molecular Mechanism
Trenbolone Acetate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to androgen receptors, leading to changes in gene expression that promote muscle growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trenbolone Acetate can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of Trenbolone Acetate vary with different dosages in animal models. High doses can lead to severe side effects, including alterations of the cardiovascular system, liver toxicity, and a series of psychiatric effects .
Metabolic Pathways
Trenbolone Acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
It is likely that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h9-11,17-19H,3-8H2,1-2H3/t17-,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRJPMODSSEAPL-FYQPLNBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046626 | |
| Record name | Trenbolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10161-34-9 | |
| Record name | Trenbolone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10161-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone acetate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trenbolone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14660 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trenbolone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2046626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyestra-4,9,11-trien-3-one 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRENBOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUD5Y4SV0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



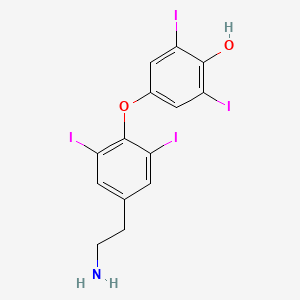
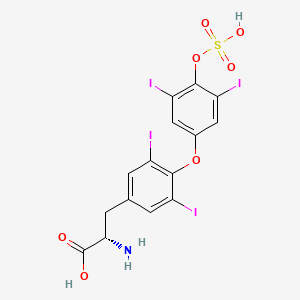
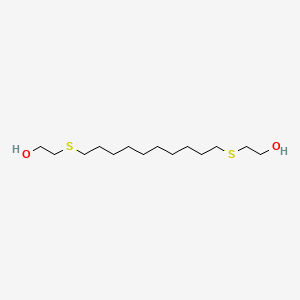
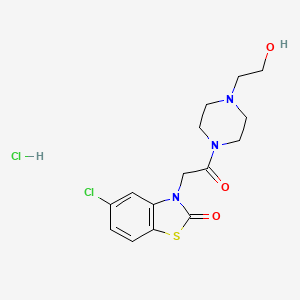
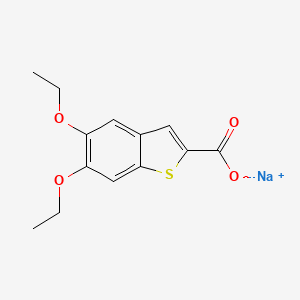
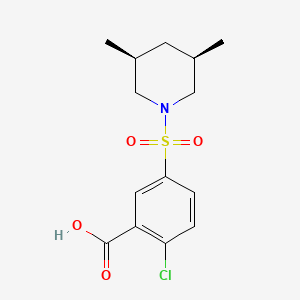
![7-Benzyl-10-(2-methylbenzyl)-2,3,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidin-5(10H)-one](/img/structure/B1683152.png)

